
1-(2,5-Difluorophenyl)ethanol
Overview
Description
1-(2,5-Difluorophenyl)ethanol is an organic compound with the molecular formula C8H8F2O and a molecular weight of 158.15 g/mol . It is characterized by the presence of two fluorine atoms attached to a phenyl ring and an ethanol group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
1-(2,5-Difluorophenyl)ethanol can be synthesized through various methods. One common synthetic route involves the reduction of 2,5-difluoroacetophenone using sodium borohydride in ethanol at room temperature . The reaction typically proceeds as follows:
2,5-difluoroacetophenone+NaBH4→this compound
This method is efficient and yields a high purity product. Industrial production methods may involve similar reduction reactions but on a larger scale, utilizing optimized reaction conditions to ensure consistency and cost-effectiveness.
Chemical Reactions Analysis
1-(2,5-Difluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,5-difluoroacetophenone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be further reduced to form 2,5-difluorophenylethane using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide, forming 2,5-difluorophenylethyl chloride or bromide.
Common reagents and conditions used in these reactions include mild to strong oxidizing and reducing agents, as well as various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,5-Difluorophenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is utilized in biochemical studies to investigate the effects of fluorinated compounds on biological systems.
Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development, is ongoing.
Industry: It is employed in the production of specialty chemicals and materials, benefiting from its unique fluorinated structure.
Mechanism of Action
The mechanism by which 1-(2,5-difluorophenyl)ethanol exerts its effects is primarily through its interactions with various molecular targets. The presence of fluorine atoms enhances its reactivity and binding affinity to specific enzymes and receptors. This can lead to alterations in biochemical pathways, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
1-(2,5-Difluorophenyl)ethanol can be compared to other fluorinated phenyl ethanol compounds, such as 1-(2,4-difluorophenyl)ethanol and 1-(3,5-difluorophenyl)ethanol. These compounds share similar structural features but differ in the position of the fluorine atoms, which can significantly impact their chemical reactivity and biological activity. The unique positioning of the fluorine atoms in this compound contributes to its distinct properties and applications.
Properties
IUPAC Name |
1-(2,5-difluorophenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPAVJXGLFKACE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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